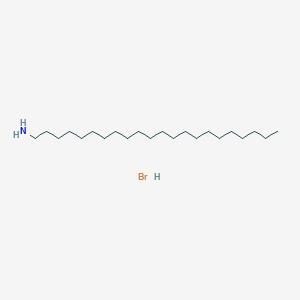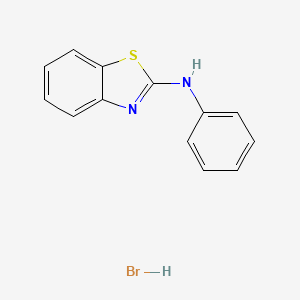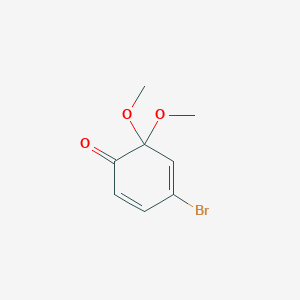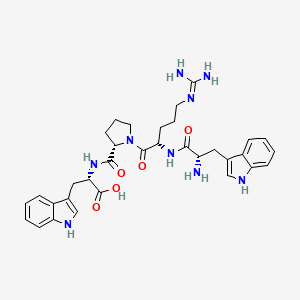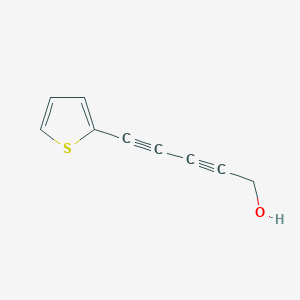
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL is a chemical compound that features a thiophene ring attached to a penta-2,4-diyn-1-ol structure. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is widely used in organic synthesis and materials science. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)penta-2,4-diyn-1-OL typically involves the coupling of thiophene derivatives with diynes. One common method is the Sonogashira coupling reaction, which involves the reaction of a thiophene halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid or thiophene-2-ketone.
Reduction: Thiophene-2-ylpentane or thiophene-2-ylbutane.
Substitution: Bromothiophene or sulfonated thiophene derivatives.
科学研究应用
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials.
作用机制
The mechanism of action of 5-(Thiophen-2-YL)penta-2,4-diyn-1-OL depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. In materials science, the compound’s electronic properties are exploited to enhance the performance of electronic devices.
相似化合物的比较
Similar Compounds
- 1,5-Di-thiophen-2-yl-penta-1,4-dien-3-one
- 5,5-Dichloro-1-phenyl-penta-2,4-dien-1-one
- 2,4-Dimethyl-1,5-diphenyl-penta-1,4-dien-3-one
Uniqueness
5-(Thiophen-2-YL)penta-2,4-diyn-1-OL is unique due to its combination of a thiophene ring and a diyn-1-ol structure. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in organic synthesis and materials science. Its ability to undergo various chemical reactions and form diverse products further enhances its utility in research and industry.
属性
CAS 编号 |
184905-47-3 |
|---|---|
分子式 |
C9H6OS |
分子量 |
162.21 g/mol |
IUPAC 名称 |
5-thiophen-2-ylpenta-2,4-diyn-1-ol |
InChI |
InChI=1S/C9H6OS/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8,10H,7H2 |
InChI 键 |
UTCZYSAHTBCIBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C#CC#CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


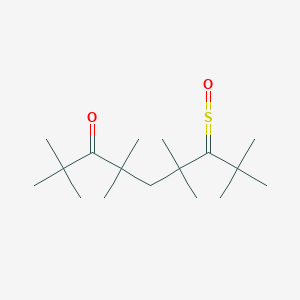
![Dimethyl 5-[(10-hydroxydecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14256722.png)
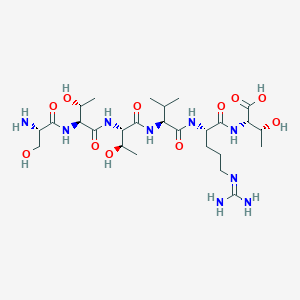


![N~1~-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-N~2~-octadecylethanediamide](/img/structure/B14256738.png)
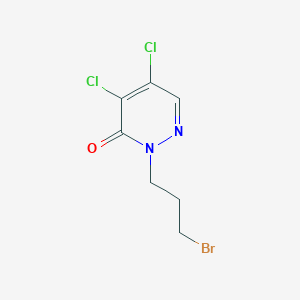

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
